molecular formula C7H9NO3S B1612767 2-(Hydroxymethyl)benzenesulfonamide CAS No. 65270-84-0

2-(Hydroxymethyl)benzenesulfonamide

Cat. No. B1612767
CAS RN: 65270-84-0
M. Wt: 187.22 g/mol
InChI Key: WEOWVOUGOCILSH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as saccharin benzyl alcohol and has been found to exhibit various biological properties that make it a promising candidate for drug development.

Scientific Research Applications

Anticancer and Antimicrobial Agents

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents . These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .
  • Methods of Application : The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and their evaluation for anti-proliferative activity against various cancer cell lines .
  • Results : Some of the synthesized compounds showed significant inhibitory effects against cancer cell lines at concentration ranges from 1.52–6.31 μM . Three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM .

Biological Activities of Triazole-Benzenesulfonamide Hybrids

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Triazole-benzenesulfonamide hybrids have been studied for their wide spectrum of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, analgesic, and more .
  • Methods of Application : The study involved the synthesis of molecules having benzenesulfonamide and triazole hybrid units in their structure, and their evaluation for various biological activities .
  • Results : The review summarizes the pharmacological profile of triazole-benzesulfonamide hybrids as CA inhibitors, anti-cancer, anti-microbial, anti-trypanosomal, anti-malarial, anti-inflammatory agents, etc., along with structure-activity relationship .

properties

IUPAC Name

2-(hydroxymethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4,9H,5H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOWVOUGOCILSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608476
Record name 2-(Hydroxymethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)benzenesulfonamide

CAS RN

65270-84-0
Record name 2-(Hydroxymethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SK Singh, S Shivaramakrishna, V Saibaba… - European journal of …, 2007 - Elsevier
… A mixture of p-toluenesulfonic acid (2.92 g, 15.2 mmol) and N-tert-butyl-4-fluoro-2-hydroxymethyl benzenesulfonamide 4a (20.0 g, 76.5 mmol) was refluxed with toluene (200 mL) using …
Number of citations: 10 www.sciencedirect.com
M D'Ascenzio, P Guglielmi, S Carradori… - Journal of Enzyme …, 2017 - Taylor & Francis
A large number of novel secondary sulfonamides based on the open saccharin scaffold were synthesized and evaluated as selective inhibitors of four different isoforms of human …
Number of citations: 50 www.tandfonline.com
IV Sterkhova, VV Astakhova, IM Lazarev - Russian Journal of General …, 2021 - Springer
The types of intermolecular self-associates of N,N-(2,3-dimethylbut-2-ene-1,4-diyl)dibenzenesulfonamide and N,N′-[(2E)-2,3-dimethylbut-2-ene-1,4-diyl]bis(trifluoroacetamide) formed …
Number of citations: 3 link.springer.com
A Scozzafava, CT Supuran - Bioorganic & medicinal chemistry letters, 2002 - Elsevier
Reaction of TBDMS-protected bile acids (cholic, chenodeoxycholic, deoxycholic, lithocholic, ursodeoxycholic acids) or dehydrocholic acid with aromatic/heterocyclic sulfonamides …
Number of citations: 35 www.sciencedirect.com
N Masand, SP Gupta, RL Khosa - Current Drug Discovery …, 2018 - ingentaconnect.com
… The series based on 3-chloro-2-hydroxymethylbenzenesulfonamide was selected for in silico ligand-based modeling. Significant correlations, between their γ-Secretase inhibitory …
Number of citations: 4 www.ingentaconnect.com
A Scozzafava, L Menabuoni, F Mincione… - Journal of medicinal …, 2002 - ACS Publications
Reaction of polyamino-polycarboxylic acids or their dianhydrides with aromatic/heterocyclic sulfonamides possessing a free amino/imino/hydrazino/hydroxy group afforded mono- and …
Number of citations: 170 pubs.acs.org
A Scozzafava, L Menabuoni, F Mincione… - Journal of medicinal …, 2000 - ACS Publications
Reaction of perfluoroalkyl/arylsulfonyl chlorides or perfluoroalkyl/arylcarbonyl chlorides with aromatic/heterocyclic sulfonamides possessing a free amino/imino/hydrazino/hydroxy group …
Number of citations: 193 pubs.acs.org
P Guglielmi - 2018 - iris.uniroma1.it
FACULTY OF PHARMACY AND MEDICINE Ph.D. Thesis in Pharmaceutical Sciences XXXI cycle Synthesis and biological evaluation of new s Page 1 FACULTY OF PHARMACY AND …
Number of citations: 3 iris.uniroma1.it
Z Bluke, E Paass, M Sladek, U Abel… - Journal of Enzyme …, 2016 - Taylor & Francis
A series of 2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides were synthesized and evaluated for their affinity to the glycine binding site of the N-methyl-d-…
Number of citations: 3 www.tandfonline.com
N Masand, SP Gupta, R Lal Khosa… - … Nervous System Agents …, 2017 - ingentaconnect.com
… The 3-chloro-2-hydroxymethyl-benzenesulfonamide derivative (13) is a modest γ-secretase inhibitor (IC50 = 850 nM). The structure-activity relationship (SAR) studies have been …
Number of citations: 10 www.ingentaconnect.com

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